2-[Amino(3-pyridinyl)methylene]malononitrile
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Description
2-[Amino(3-pyridinyl)methylene]malononitrile is a versatile compound that serves as a precursor for the synthesis of various heterocyclic compounds. It is derived from malononitrile and has been utilized in the creation of a range of heterocyclic structures, which are of significant interest in pharmaceutical and chemical research due to their potential biological activities and applications in material science .
Synthesis Analysis
The synthesis of derivatives of 2-[Amino(3-pyridinyl)methylene]malononitrile involves several methods. One approach includes the bromination of malononitrile dimer to obtain 2-amino-1,1,3-tricyano-3-bromopropene, which can further react with sodium hydrogen sulfide and thioglycollic acid to afford thiophene and thiopyran derivatives, respectively . Another method involves the condensation of aldehydes with malononitrile in the presence of an alcohol-alkoxide system to yield 4-substituted 2-amino-3,5-dicyano-6-alkoxy-pyridines . Additionally, reactions of 4-hydroxy-6-methyl-2-pyrone and 4-hydroxy-6-methyl-2(1H)-pyridones with arylmethylene malononitriles lead to the formation of 5,6-fused bicyclic 2-amino-4H-pyran derivatives .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed through various spectroscopic techniques. Infrared, ultraviolet, and nuclear magnetic resonance spectra studies have been used to establish the structure of the synthesized pyridines . These analytical techniques are crucial for verifying the successful synthesis and for understanding the molecular framework of the compounds, which is essential for their potential applications.
Chemical Reactions Analysis
2-[Amino(3-pyridinyl)methylene]malononitrile undergoes various chemical reactions to form different heterocyclic compounds. For instance, the reaction with β-aminoenones and malononitrile follows a mechanism that includes conjugated addition, elimination, and cyclization to yield 2(1H)-pyridinones . Moreover, the reaction of substituted acylethynylpyrroles with malononitrile can lead to the formation of 2-(3-amino-2,4-dicyanophenyl)pyrroles or, depending on the substituents, to pyrrolyldienols and 3-amino-1-acylethylidene-2-cyanopyrrolizines .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their molecular structures and the substituents present on the heterocyclic frameworks. These properties are essential for determining the compounds' suitability for various applications, including their potential use in pharmaceuticals. The stability, solubility, and reactivity of these compounds can be inferred from their synthesis methods and the conditions under which they are formed .
Scientific Research Applications
Antioxidant Agent Synthesis
A study by Vartale et al. (2016) describes the synthesis of 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine derivatives, starting from bis(methylthio)methylene malononitrile. These compounds were evaluated for their potential as potent antioxidant agents (Vartale et al., 2016).
Heterocyclic Compound Synthesis
Khrapova et al. (2020) demonstrated the use of 2-(bis(alkylthio)methylene)malononitriles in the synthesis of 4-(alkylthio)-6-amino-2-oxo(thioxo)-1,2-dihydropyridine-3,5-dicarbonitriles. These compounds, when treated with primary amines, undergo heterocyclization to form new pyrido[1,2-a][1,3,5]triazines or ring-condensed 1,3,5,7-tetrazocine derivatives (Khrapova et al., 2020).
Novel Fluorinated Pyrido Pyrimidines
Krishnaiah and Narsaiah (2001) focused on synthesizing novel fluorinated pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines using 3-amino-4-trifluoromethyl-6-substituted pyrazolo[3,4-b]pyridines and active methylene compounds like ethoxy methylene malononitrile (Krishnaiah & Narsaiah, 2001).
Cyclization Reactions of Nitriles
Research by Matrosova et al. (1991) explored the interaction of 2-thienylidene derivatives of malononitrile with active methylene nitriles. This led to the synthesis of 2,6-diamino-3,5-dicyano-4-(2-thienyl)-4H-thiopyran and 6-amino-3,5-dicyano-4-(2-thienyl)-2(1H)-pyridinethione (Matrosova et al., 1991).
Synthesis of Crystal Structure Compounds
Al-Adiwish and Barag (2022) prepared 2-[(dipyrrolidin-1-yl)methylene] malononitrile and conducted X-ray diffraction analysis to identify its crystal structure. This study highlights the compound's potential in crystallography research (Al-Adiwish & Barag, 2022).
Asymmetric Michael Addition
Inokuma, Hoashi, and Takemoto (2006) developed a thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, involving malononitrile as a key reactant. This process is significant in asymmetric synthesis (Inokuma, Hoashi, & Takemoto, 2006).
Antibacterial and Antifungal Activities
Al-Adiwish, Abubakr, and Alarafi (2017) conducted a study on the synthesis of pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole, involving 2-[bis(methylthio)methylene]malononitrile. The resultant compounds were tested for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (Al-Adiwish, Abubakr, & Alarafi, 2017).
properties
IUPAC Name |
2-[amino(pyridin-3-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-4-8(5-11)9(12)7-2-1-3-13-6-7/h1-3,6H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKUMZGYXZUNOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=C(C#N)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377247 |
Source
|
Record name | 2-[amino(3-pyridinyl)methylene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Amino(3-pyridinyl)methylene]malononitrile | |
CAS RN |
124883-64-3 |
Source
|
Record name | 2-[amino(3-pyridinyl)methylene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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